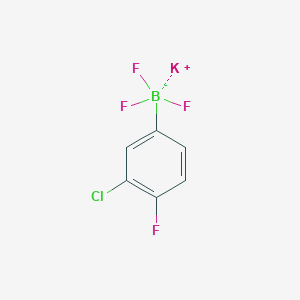

Potassium (3-chloro-4-fluorophenyl)trifluoroborate

Description

Chemical Identity and Classification

This compound represents a distinctive member of the organotrifluoroborate class, characterized by its unique substitution pattern and robust structural features. The compound possesses the molecular formula C6H3BClF4K and exhibits a molecular weight of 236.44 grams per mole, establishing it as a moderately sized aryltrifluoroborate with specific halogen substitution. The International Union of Pure and Applied Chemistry designates this compound as potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide, reflecting its ionic nature and the specific positioning of the halogen substituents on the aromatic ring.

The structural characteristics of this compound demonstrate the typical features of organotrifluoroborate compounds, including the presence of a tetracoordinated boron center that imparts enhanced stability compared to tricoordinated boron species. The compound exhibits zero hydrogen bond donor capacity while possessing five hydrogen bond acceptor sites, indicating its potential for specific molecular interactions in synthetic applications. This hydrogen bonding profile contributes to the compound's crystalline nature, which is characteristic of the organotrifluoroborate family and facilitates ease of handling and purification.

The canonical Simplified Molecular Input Line Entry System representation of the compound as B-(F)(F)F.[K+] clearly illustrates the ionic structure, with the anionic trifluoroborate moiety balanced by the potassium cation. This structural arrangement is fundamental to the compound's stability and reactivity profile, distinguishing it from neutral organoboron compounds and contributing to its utility in various synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H3BClF4K |

| Molecular Weight | 236.44 g/mol |

| Chemical Abstracts Service Number | 850623-59-5 |

| International Union of Pure and Applied Chemistry Name | potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Purity (Commercial) | ≥95% |

| Physical State | Crystalline solid |

Historical Context within Organotrifluoroborate Chemistry

The development of this compound must be understood within the broader historical evolution of organotrifluoroborate chemistry, which traces its origins to early synthetic curiosities of the 1960s. The first organotrifluoroborate compounds emerged as laboratory curiosities when Chambers and colleagues prepared potassium trifluoromethyltrifluoroborate through treatment of trimethyltin trifluoromethyl compounds with boron trifluoride gas followed by aqueous potassium fluoride workup. This pioneering work established the fundamental synthetic approach to organotrifluoroborate compounds, though practical applications remained limited for several decades.

The transformation of organotrifluoroborates from chemical curiosities to practical synthetic reagents began with the groundbreaking work of Thierig and Umland in 1967, who developed the first efficient method for preparing potassium phenyltrifluoroborate from phenylboronic acid using potassium hydrogen difluoride. This methodology represented a crucial advancement, as it provided a direct route from readily available boronic acids to stable trifluoroborate salts. However, this innovation remained largely dormant until the mid-1990s, when Vedejs and colleagues revisited and revolutionized the preparation of organotrifluoroborate salts.

The renaissance of organotrifluoroborate chemistry occurred in 1995 when Vedejs demonstrated that potassium hydrogen difluoride could serve as an effective fluoride source for converting arylboronic acids into stable potassium aryltrifluoroborates. This rediscovered methodology enabled the preparation of numerous aryltrifluoroborate compounds, including various halogen-substituted derivatives that would eventually include compounds such as this compound. The ability to introduce multiple halogen substituents on the aromatic ring opened new avenues for fine-tuning the electronic and steric properties of these compounds.

The subsequent development of this compound as a specific compound reflects the broader trend toward creating structurally diverse organotrifluoroborate libraries that emerged in the early 2000s. The incorporation of both chlorine and fluorine substituents in the 3- and 4-positions of the phenyl ring represents a strategic approach to modulating the electronic properties of the aryltrifluoroborate while maintaining the stability and crystalline characteristics that make these compounds valuable synthetic intermediates.

General Significance in Organoboron Chemistry

This compound exemplifies the revolutionary impact that organotrifluoroborates have had on the broader field of organoboron chemistry, particularly in addressing the limitations associated with traditional boronic acids and boronate esters. The compound demonstrates the fundamental advantages of the trifluoroborate motif, including enhanced stability toward air and moisture, resistance to protodeboronation reactions, and improved handling characteristics compared to conventional organoboron reagents. These properties have positioned organotrifluoroborates as valuable alternatives to boronic acids, particularly in challenging synthetic applications where substrate stability is paramount.

The significance of this compound extends beyond its stability characteristics to encompass its role as a protected form of the corresponding boronic acid. This protection concept is fundamental to organoboron chemistry, as it allows for the storage and manipulation of boron-containing building blocks that would otherwise be unstable or difficult to handle. The trifluoroborate moiety effectively masks the reactive boronic acid functionality while preserving the essential carbon-boron bond that enables subsequent synthetic transformations.

The compound's contribution to organoboron chemistry is further highlighted by its participation in cross-coupling reactions, where it serves as an effective alternative to traditional organoboron reagents. The tetracoordinated boron center in this compound provides enhanced nucleophilicity compared to tricoordinated boron species, facilitating efficient transmetalation processes in palladium-catalyzed cross-coupling reactions. This enhanced reactivity profile has made organotrifluoroborates increasingly valuable in the synthesis of complex organic molecules, where traditional boronic acids might fail due to stability or reactivity limitations.

The broader impact of compounds like this compound on organoboron chemistry is reflected in the dramatic expansion of commercially available organotrifluoroborate reagents. Currently, over 600 structurally diverse organotrifluoroborates are commercially available, representing a significant increase from the handful of compounds that were accessible in the early days of this chemistry. This expansion has been driven by the demonstrated utility of these compounds in various synthetic applications and their superior handling characteristics compared to traditional organoboron reagents.

Table 2: Comparison of Organoboron Reagent Classes

| Reagent Type | Stability to Air/Moisture | Crystalline Nature | Protodeboronation Resistance | Handling Ease |

|---|---|---|---|---|

| Boronic Acids | Low | Variable | Low | Moderate |

| Boronate Esters | Moderate | Variable | Moderate | Good |

| Organotrifluoroborates | High | High | High | Excellent |

| Organoboranes | Low | Low | Variable | Poor |

Position within the Aryltrifluoroborate Family

This compound occupies a distinctive position within the aryltrifluoroborate family, representing a specific subset of halogen-substituted aromatic compounds that demonstrate unique electronic and steric properties. The compound's dual halogen substitution pattern, featuring both chlorine and fluorine atoms in adjacent positions on the aromatic ring, places it among the more electronically diverse members of the aryltrifluoroborate series. This substitution pattern significantly influences the compound's reactivity profile and makes it particularly valuable for applications requiring specific electronic modulation of the aromatic system.

Within the broader aryltrifluoroborate family, compounds can be classified based on their substitution patterns, electronic characteristics, and structural features. This compound falls into the category of polyhalogenated aryltrifluoroborates, which are characterized by the presence of multiple halogen atoms that significantly alter the electronic distribution within the aromatic system. This classification is important because it defines the compound's reactivity profile and potential applications in synthetic chemistry.

The specific 3-chloro-4-fluoro substitution pattern exhibited by this compound represents a carefully designed electronic arrangement that balances electron-withdrawing effects with steric considerations. The fluorine atom in the 4-position provides strong electron-withdrawing character due to its high electronegativity, while the chlorine atom in the 3-position contributes additional electron withdrawal while introducing a larger steric element. This combination creates a unique electronic environment that distinguishes this compound from other members of the aryltrifluoroborate family and provides specific advantages in certain synthetic applications.

Comparative analysis of this compound with other aryltrifluoroborates reveals important structure-activity relationships within this compound class. Studies examining the hydrolysis behavior of various aryltrifluoroborates have demonstrated that electronic factors significantly influence the rate of boronic acid release and subsequent reactivity. The electron-withdrawing nature of the halogen substituents in this compound likely influences its hydrolysis kinetics and cross-coupling reactivity compared to electron-rich or unsubstituted aryltrifluoroborates.

The position of this compound within the aryltrifluoroborate family is further defined by its demonstrated utility in various synthetic transformations. While all aryltrifluoroborates share the common feature of the trifluoroborate anion attached to an aromatic ring, the specific substitution patterns determine their suitability for different applications. The halogen substituents in this compound provide handles for further functionalization and create opportunities for selective reactivity that may not be available with simpler aryltrifluoroborate compounds.

Table 3: Representative Aryltrifluoroborate Compounds and Their Electronic Properties

| Compound | Substitution Pattern | Electronic Character | Relative Stability | Synthetic Utility |

|---|---|---|---|---|

| Potassium phenyltrifluoroborate | Unsubstituted | Neutral | High | High |

| Potassium (4-methoxyphenyl)trifluoroborate | 4-Methoxy | Electron-rich | High | High |

| This compound | 3-Chloro-4-fluoro | Electron-poor | High | High |

| Potassium (4-trifluoromethylphenyl)trifluoroborate | 4-Trifluoromethyl | Electron-poor | High | High |

Properties

IUPAC Name |

potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BClF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBSBTTVMHWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BClF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635792 | |

| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-59-5 | |

| Record name | Borate(1-), (3-chloro-4-fluorophenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Boronic Acid and Potassium Hydrogen Fluoride

- Starting Materials: 3-chloro-4-fluorophenylboronic acid and potassium hydrogen fluoride (KHF₂).

- Solvent: Typically aqueous or aqueous-organic mixtures.

- Reaction Conditions: The reaction is conducted at ambient or slightly elevated temperatures, allowing the formation of the potassium trifluoroborate salt.

- Isolation: The product precipitates out and is collected by filtration and drying.

- Advantages: Mild conditions, high purity, and good yields are typical for this method.

Preparation of 3-Chloro-4-Fluorobenzotrifluoride Intermediate

This intermediate is crucial for the preparation of the trifluoroborate compound and is synthesized by selective fluorination of 3,4-dichlorobenzotrifluoride using anhydrous potassium fluoride under catalysis.

- Catalysts: Copper halides (e.g., cuprous chloride) combined with crown ethers (e.g., 18-crown-6) to enhance fluorination efficiency.

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetramethylene sulfone.

- Reaction Parameters:

- Temperature range: 150–230 °C (preferably 160–220 °C).

- Reaction time: 1–30 hours (preferably 5–25 hours).

- Molar ratio of substrate to potassium fluoride: 1:2–10 (preferably 1:3–8).

- Process: The reaction mixture is stirred under a nitrogen atmosphere with heating, followed by vacuum distillation to isolate the product.

- Yields and Purity: Yields range from 76.5% to 80%, with product purity exceeding 97% by gas chromatography.

Chlorination of 4-Fluorobenzotrifluoride

- Process: Chlorination of 4-fluorobenzotrifluoride with chlorine gas (Cl₂) to introduce the chlorine substituent at the 3-position.

- Reaction Vessels: Stainless steel, iron, glass, or fluororesin-lined reactors.

- Reaction Mode: Batch, semi-batch, or continuous flow.

- Byproduct Management: Generated hydrogen chloride gas is trapped using water or alkaline solutions.

Comparative Data from Research Embodiments

| Embodiment | Solvent | Catalyst (CuCl, g) | Crown Ether (18-crown-6, g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Dimethyl sulfoxide | 0.3 | 0.1 | 170–180 | 20 | 80 | 99 | Standard fluorination process |

| 3 | Tetramethylene sulfone | 0.5 | 0.1 | 200–220 | 5 | 79 | 98.5 | Higher temp, shorter time |

| 7 | Dimethyl sulfoxide | 0.8 | 0.1 | 170–180 | 20 | 76.5 | 97 | Increased catalyst loading |

Data sourced from patent embodiments describing the fluorination step for preparing 3-chloro-4-fluorobenzotrifluoride, an intermediate for the trifluoroborate synthesis.

Mechanistic and Practical Considerations

- Catalyst Role: Copper halide catalysts facilitate nucleophilic fluorination by activating potassium fluoride and stabilizing transition states.

- Crown Ether Role: Enhances the solubility and reactivity of potassium fluoride by complexing potassium ions.

- Solvent Choice: Polar aprotic solvents like DMSO and tetramethylene sulfone provide an optimal environment for nucleophilic fluorination.

- Reaction Atmosphere: Nitrogen atmosphere prevents oxidation and moisture interference.

- Product Isolation: Vacuum distillation and filtration remove inorganic salts and recover solvents efficiently.

Hydrolysis and Further Transformations

Potassium organotrifluoroborates, including potassium (3-chloro-4-fluorophenyl)trifluoroborate, can be hydrolyzed under mild conditions to the corresponding boronic acids using silica gel and water. This hydrolysis is influenced by substituent electronic effects, with electron-rich substrates hydrolyzing faster than electron-poor ones.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Fluorination of dichlorobenzotrifluoride | 3,4-dichlorobenzotrifluoride + KF + CuCl + 18-crown-6, DMSO or sulfone, 160–220 °C, 5–25 h | 3-chloro-4-fluorobenzotrifluoride, ~80% yield, >97% purity |

| Chlorination of 4-fluorobenzotrifluoride | Cl₂ gas, stainless steel/glass reactor, batch or flow | 3-chloro-4-fluorobenzotrifluoride intermediate |

| Conversion to trifluoroborate salt | 3-chloro-4-fluorophenylboronic acid + KHF₂, aqueous medium, room temp | This compound, isolated by filtration |

Chemical Reactions Analysis

Types of Reactions: Potassium (3-chloro-4-fluorophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is an organotrifluoroborate compound with a trifluoroborate anion and a phenyl group substituted with chlorine and fluorine. It belongs to a class of potassium salts that have unique reactivity because of the trifluoroborate moiety, which can act as a nucleophile in various reactions.

Scientific Applications

This compound has several applications in organic synthesis, including:

- Organic Synthesis It is a versatile reagent for constructing complex molecules via cross-coupling reactions.

- Petasis borono-Mannich multicomponent reaction It is used in the synthesis of α-amino esters using simple aldehydes, amines, and boronic acid precursors, yielding highly functionalized products. Also utilized in the enantioselective synthesis of α-amino esters, employing ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions, as well as in the synthesis of optical active α-amino.

- Suzuki–Miyaura-type reactions It is used as a primary boron source. Trifluoroborates serve as coupling partners in forming carbon-carbon bonds.

- Epoxidation of C=C bonds It is used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates, proceeding with full conversion and selectivity.

Potassium trifluoroborates have advantages over boronic acids and esters because they are air and moisture-stable and compliant with strong oxidative conditions. These bench-stable boronic acid surrogates are useful for Suzuki-Miyaura cross-coupling and other C-C bond-forming reactions.

Structural Features and Reactivity

This compound is unique due to its specific halogen substitutions, influencing its reactivity and applications compared to other organotrifluoroborates. It can participate in various coupling reactions and remain stable under different conditions. Interaction studies show its reactivity with electrophiles and its ability to undergo transmetalation and cross-coupling reactions efficiently. Trifluoroborates generally have high stability towards hydrolysis and oxidation, making them suitable for various synthetic applications without significant degradation.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Potassium methyltrifluoroborate | Methyl group attached to boron | Widely used in cross-coupling reactions |

| Potassium phenyltrifluoroborate | Phenyl group attached to boron | Stable and versatile reagent in organic synthesis |

| Potassium vinyltrifluoroborate | Vinyl group attached to boron | Useful for vinylation reactions |

| Potassium (4-fluoro-phenyl)trifluoroborate | Fluoro-substituted phenyl group | Similar reactivity but different substitution pattern |

Safety and Hazards

Mechanism of Action

The primary mechanism by which potassium (3-chloro-4-fluorophenyl)trifluoroborate exerts its effects is through the Suzuki–Miyaura coupling reaction. In this process, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence trifluoroborate reactivity. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Enhance stability and coupling efficiency with electron-rich partners. For example, Potassium (3-chloro-4-fluorophenyl)trifluoroborate exhibits faster transmetalation than morpholine-substituted analogs due to stronger boron activation .

- Heteroaromatic Systems: Pyrimidine-based trifluoroborates (e.g., 1245906-58-4) show lower yields in non-polar solvents due to solubility limitations but excel in medicinal chemistry for targeted heterocycle synthesis .

- Functional Group Compatibility : Hydroxyethyl or morpholine groups introduce polarity but may require protecting strategies to avoid side reactions .

Performance in Suzuki-Miyaura Cross-Coupling

Trifluoroborates are preferred for their hydrolytic stability compared to boronic acids. However, substituent-driven differences are evident:

- Chloro/Fluoro-Substituted Aromatics : this compound achieves >80% yields in couplings with aryl bromides under mild conditions (Pd(OAc)₂, K₃PO₄, THF/H₂O) . In contrast, Potassium (2,4-dichlorophenyl)trifluoroborate requires higher temperatures (80°C) due to steric hindrance from ortho-chlorine .

- Heteroaromatic Analogs : Potassium (5-chloropyrimidin-2-yl)trifluoroborate shows moderate yields (~60%) due to competing protodeboronation but is invaluable for accessing pyrimidine-containing APIs .

- Polar Substituents : Morpholine- or hydroxyethyl-substituted trifluoroborates exhibit slower kinetics in THF but perform well in DMF/H₂O mixtures .

Biological Activity

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound can be synthesized through various methods, often involving the reaction of 3-chloro-4-fluorophenylboronic acid with potassium trifluoroborate. The resulting compound is characterized by its trifluoroborate moiety, which enhances its reactivity in various chemical transformations.

Biological Activity

The biological activity of this compound is primarily linked to its structural features, particularly the 3-chloro-4-fluorophenyl group. Research indicates that this moiety can significantly influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 3-chloro-4-fluorophenyl motif exhibit notable antimicrobial properties. For instance, a study focusing on tyrosinase inhibition showed that incorporating this fragment into new chemotypes resulted in enhanced inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), which is crucial for melanin production in organisms . This suggests potential applications in treating pigmentation disorders and neurodegenerative diseases.

Antitumor Activity

The antitumor potential of this compound has also been explored. In vitro assays have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated significant activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus | Not specified | |

| Antitumor Activity | MCF-7 | 5.56 | |

| Antifungal Activity | Various Fungi | Not specified |

Case Studies

- Tyrosinase Inhibition Study : A research team synthesized various compounds incorporating the 3-chloro-4-fluorophenyl group and tested their inhibitory effects on tyrosinase. The results indicated that these compounds effectively interacted with the enzyme's catalytic site, leading to significant inhibition compared to standard inhibitors .

- Antitumor Efficacy Investigation : Another study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including prostate and lung cancer cells. The findings revealed that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Q & A

Basic: What are the recommended synthetic routes for Potassium (3-chloro-4-fluorophenyl)trifluoroborate, and how is purity validated for cross-coupling applications?

The synthesis typically involves transmetallation of the corresponding boronic acid or ester with KHF₂ or KF in aqueous or THF solvents. For example, potassium alkenyltrifluoroborates are synthesized via reaction of alkenylboronic esters with KHF₂ . Critical purity parameters (≥95%) are assessed via and NMR to confirm the absence of hydrolyzed boronic acid byproducts, which can inhibit cross-coupling efficiency. Purity is further validated by elemental analysis and mass spectrometry .

Basic: What solvent and base systems optimize Suzuki-Miyaura couplings with this compound?

Aqueous tetrahydrofuran (THF/H₂O, 10:1) with mild bases like K₂CO₃ or Cs₂CO₃ is optimal. This system minimizes protodeboronation (<5% side products) compared to toluene/water, which halts at ~55% conversion due to incomplete transmetalation . Elevated temperatures (60–80°C) and Pd(PPh₃)₄ catalysts are standard. For electron-deficient aryl partners, KF additives improve yields by stabilizing reactive borate intermediates .

Advanced: How do endogenous aryl boronic acid and fluoride influence the catalytic cycle in Suzuki-Miyaura couplings?

Trifluoroborates hydrolyze in situ to generate aryl boronic acid (R-B(OH)₂) and fluoride. Fluoride activates the palladium catalyst by displacing halide ligands, while boronic acid participates in transmetalation. However, excess fluoride can inhibit the catalyst via Pd-F bond formation. Kinetic studies using NMR show that base concentration modulates the equilibrium between boronic acid and boronate species (R-BF₃⁻ ↔ R-B(OH)₃⁻), directly impacting turnover rates .

Advanced: What strategies mitigate protodeboronation during synthesis or application?

Protodeboronation is minimized by:

- Low-temperature synthesis : Conducting reactions at −78°C to stabilize intermediates .

- Anhydrous conditions : Using dry THF and molecular sieves to prevent hydrolysis .

- Additives : Chelating agents like 18-crown-6 suppress base-induced decomposition .

- Rapid workup : Isolation of trifluoroborate salts immediately after synthesis to avoid prolonged exposure to protic solvents .

Advanced: Can photoredox catalysis be applied to functionalize this compound?

Yes. Visible-light-mediated reactions enable radical addition to vinyl/allyl trifluoroborates. For example, eosin Y photocatalysts under blue LED light promote coupling with electrophilic radicals (e.g., α-carbonyl radicals), yielding alkenylated products with >70% efficiency. Key parameters include degassed acetonitrile and stoichiometric H₂O₂ as an oxidant .

Advanced: What challenges arise in synthesizing electron-rich Potassium aryltrifluoroborates, and how are they addressed?

Electron-rich derivatives (e.g., N,N-dimethylamino-substituted) undergo rapid protodeboronation during fluorination. This is mitigated by:

- Low-base conditions : Using CsF instead of KHF₂ to reduce basicity .

- Steric protection : Introducing bulky substituents (e.g., 2,6-dimethyl groups) to shield the boron center .

- In situ quenching : Immediate precipitation with cold ether to isolate the product before decomposition .

Advanced: How are Potassium trifluoroborates utilized in oxidation reactions?

Under aerobic conditions with ascorbate and quinone catalysts, trifluoroborates undergo ipso-hydroxylation to phenols (70–85% yield). Key factors:

- Solvent : Methanol/water (4:1) enhances solubility and oxygen diffusion.

- pH control : Buffered at pH 5 to prevent boronate hydrolysis .

Advanced: What spectroscopic methods characterize this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.